molecular formula C16H18N2O3S B5713868 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide

Cat. No.: B5713868
M. Wt: 318.4 g/mol
InChI Key: AWRSDOULBFTDGG-UHFFFAOYSA-N
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Description

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core and a sulfonamide group

Future Directions

Benzamide derivatives have been widely studied for their potential applications in various fields, including medicinal chemistry . They have shown promising results in terms of their biological activities, such as antioxidant and antibacterial activities . Therefore, future research could focus on exploring the potential applications of “2-[(mesitylsulfonyl)amino]benzamide” in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfonic acids, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzylamine
  • 2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzyl alcohol

Uniqueness

2-{[(2,4,6-Trimethylphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of a benzamide core and a sulfonamide group, which imparts distinct chemical properties and biological activities. Its structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Properties

IUPAC Name

2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-8-11(2)15(12(3)9-10)22(20,21)18-14-7-5-4-6-13(14)16(17)19/h4-9,18H,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRSDOULBFTDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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